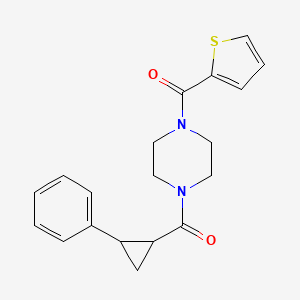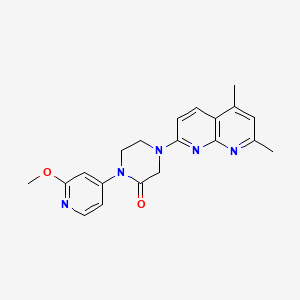![molecular formula C20H22N6O B12247423 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine](/img/structure/B12247423.png)
6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoyl group, an octahydropyrrolo[3,4-c]pyrrole moiety, and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the octahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the benzoyl group and the purine base. Common reagents used in these reactions include benzoyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl-γ-butyrolactone
- 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine
Uniqueness
Compared to similar compounds, 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C20H22N6O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C20H22N6O/c1-2-24-13-23-17-18(24)21-12-22-19(17)25-8-15-10-26(11-16(15)9-25)20(27)14-6-4-3-5-7-14/h3-7,12-13,15-16H,2,8-11H2,1H3 |
InChI Key |
MJRCSSMVIDEYCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12247346.png)
![4-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12247354.png)
![1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B12247365.png)
![4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12247373.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B12247387.png)
![2-{4-[(4-cyanophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide](/img/structure/B12247393.png)

![N-(2,6-difluorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12247400.png)
![6-fluoro-3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-1,2-benzoxazole](/img/structure/B12247405.png)

![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B12247413.png)
![6-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12247415.png)


